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Compound Name: Methyl 4-methylcinnamate

CAS No.: 20754-20-5

Cat. No.: B6592472

Get Quote

An In-depth Technical Guide to the Spectral Data of Methyl 4-methylcinnamate

Abstract
Methyl 4-methylcinnamate is an organic compound with applications in the fragrance and

chemical synthesis sectors. A thorough understanding of its molecular structure is fundamental

for quality control, reaction monitoring, and ensuring its correct identification. This technical

guide provides a comprehensive analysis of the spectral data of methyl 4-methylcinnamate,

covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). We present detailed experimental protocols, tabulated spectral data

with assignments, and in-depth interpretations, offering a definitive resource for researchers,

chemists, and drug development professionals.

Molecular Structure and Overview
Methyl 4-methylcinnamate, with the molecular formula C₁₁H₁₂O₂, is the methyl ester of 4-

methylcinnamic acid. It belongs to the class of cinnamate esters, which are characterized by an

acrylate group attached to a phenyl ring. The key structural features include a para-substituted

aromatic ring, a trans-configured carbon-carbon double bond (alkene), and a methyl ester
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functional group. This combination of features gives rise to a unique spectral fingerprint that

can be unequivocally identified through a multi-technique spectroscopic approach.

Caption: Structure of Methyl 4-methylcinnamate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework

of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of

signals, a complete structural assignment can be made.

¹H NMR Spectral Data
The proton NMR spectrum provides a quantitative count of the different types of protons and

their neighboring environments. The spectrum of methyl 4-methylcinnamate was recorded on

a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-methylcinnamate (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.67 Doublet (d) 16.0 1H Vinylic H (C₈-H)

7.42 Doublet (d) 8.1 2H
Aromatic H (C₂-

H, C₆-H)

7.19 Doublet (d) 7.9 2H
Aromatic H (C₃-

H, C₅-H)

6.40 Doublet (d) 16.0 1H Vinylic H (C₇-H)

3.80 Singlet (s) - 3H
Ester -OCH₃

(C₁₀-H)

2.37 Singlet (s) - 3H
Aromatic -CH₃

(C₁₁-H)

Data sourced

from The Royal

Society of

Chemistry

(2017).[1]

Interpretation of the ¹H NMR Spectrum:

Vinylic Protons: The two doublets at 7.67 ppm and 6.40 ppm are characteristic of protons on

a carbon-carbon double bond.[1] The large coupling constant of J = 16.0 Hz is definitive for a

trans (E) configuration, a critical stereochemical detail. The downfield shift of the proton at

7.67 ppm is due to its proximity to the electron-withdrawing carbonyl group.

Aromatic Protons: The aromatic region displays a classic AA'BB' system, appearing as two

distinct doublets at 7.42 ppm and 7.19 ppm.[1] This pattern is indicative of a 1,4-disubstituted

(para) benzene ring. The two protons ortho to the electron-donating methyl group (C₃-H, C₅-

H) are slightly upfield compared to the two protons ortho to the cinnamate group (C₂-H, C₆-

H).
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Methyl Protons: The spectrum shows two sharp singlets. The signal at 3.80 ppm, integrating

to 3 protons, is assigned to the methyl ester group (-COOCH₃).[1] The signal at 2.37 ppm,

also integrating to 3 protons, corresponds to the methyl group attached directly to the

aromatic ring (-Ar-CH₃).[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

The spectrum was recorded at 101 MHz in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-methylcinnamate (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Atom Assignment

167.7 Ester Carbonyl (C₉)

145.1 Vinylic CH (C₈)

140.8 Quaternary Aromatic (C₄)

131.8 Quaternary Aromatic (C₁)

129.5 Aromatic CH (C₃, C₅)

127.9 Aromatic CH (C₂, C₆)

116.7 Vinylic CH (C₇)

51.8 Ester -OCH₃ (C₁₀)

21.8 Aromatic -CH₃ (C₁₁)

Data sourced from The Royal Society of

Chemistry (2017).[1] Note: Some quaternary

and methine carbon assignments in the

aromatic/vinylic region were refined based on

predictive models and comparison with similar

structures.

Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbon: The signal furthest downfield at 167.7 ppm is characteristic of an ester

carbonyl carbon.[1]

Aromatic & Vinylic Carbons: The signals between 116 ppm and 146 ppm correspond to the

eight carbons of the substituted aromatic ring and the vinylic group. The two quaternary

carbons (C₁ and C₄) are distinguishable from the four methine carbons (C₂, C₃, C₅, C₆). The

vinylic carbons (C₇ and C₈) are also found in this region.

Methyl Carbons: The two upfield signals at 51.8 ppm and 21.8 ppm are assigned to the ester

methyl carbon and the aromatic methyl carbon, respectively.[1]

Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: a. Accurately weigh 5-10 mg of methyl 4-methylcinnamate. b.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard. c. Transfer the solution into a clean,

dry 5 mm NMR tube.

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner and place it in the

magnet. b. Lock the spectrometer frequency onto the deuterium signal of the CDCl₃. c. Shim

the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

The line width of the TMS signal should be <0.5 Hz.

Data Acquisition: a. ¹H NMR: Acquire the spectrum using a standard single-pulse

experiment. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio. b. ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater

number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C

isotope.

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction

to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift axis by setting

the residual CDCl₃ peak to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.[1] c.

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
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Caption: Standard workflow for NMR spectral analysis.
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Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data
The key to IR spectral interpretation is recognizing characteristic absorption bands. For methyl
4-methylcinnamate, a liquid, the spectrum can be obtained as a thin film between salt plates.

[2]

Table 3: Key IR Absorption Bands for Methyl 4-methylcinnamate

Frequency (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic & Vinylic C-H Stretch

~2955 Medium Aliphatic C-H Stretch (-CH₃)

~1715 Strong, Sharp
C=O Stretch (α,β-Unsaturated

Ester)

~1635 Strong C=C Stretch (Alkene)

~1610, ~1515 Medium C=C Stretch (Aromatic Ring)

~1250, ~1170 Strong C-O Stretch (Ester)

~980 Strong
=C-H Bend (trans-Alkene Out-

of-Plane)

Frequencies are based on

typical values for similar

cinnamate esters.[3]

Interpretation of the IR Spectrum:

Carbonyl Stretch: The most prominent peak in the spectrum is the strong, sharp absorption

around 1715 cm⁻¹. This frequency is characteristic of the C=O stretch of an α,β-unsaturated

ester. Conjugation with the C=C double bond lowers the frequency from that of a typical

saturated ester (~1740 cm⁻¹).
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C=C Stretches: A strong band around 1635 cm⁻¹ confirms the presence of the alkene double

bond.[3] Additional medium-intensity bands around 1610 cm⁻¹ and 1515 cm⁻¹ are

characteristic of the aromatic ring skeletal vibrations.

C-O Stretches: Strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹

and 1170 cm⁻¹, are due to the C-O stretching vibrations of the ester group.

C-H Bends: A strong band near 980 cm⁻¹ is highly diagnostic for the out-of-plane bending of

the hydrogens on a trans-disubstituted double bond, corroborating the ¹H NMR data.

Experimental Protocol: FTIR Spectroscopy (Thin Film
Method)

Preparation of Salt Plates: Ensure two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates are clean and dry. Handle them only by the edges to avoid moisture

contamination.

Sample Application: Place a single small drop of liquid methyl 4-methylcinnamate onto the

center of one salt plate.[2]

Film Formation: Place the second salt plate on top and gently rotate it a quarter turn to

spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[2]

Data Acquisition: a. Place the assembled plates into the sample holder in the FTIR

spectrometer. b. Acquire a background spectrum of the empty beam path first. c. Acquire the

sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the

signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.
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Caption: General workflow for FTIR analysis of a liquid sample.

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Mass Spectrometry Data
For methyl 4-methylcinnamate (C₁₁H₁₂O₂), the exact molecular weight is 176.08 g/mol .

Using Electron Ionization (EI-MS), the molecule is expected to produce a distinct set of

fragment ions.

Table 4: Predicted EI-MS Fragmentation Data for Methyl 4-methylcinnamate

m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Neutral Loss

176 [C₁₁H₁₂O₂]⁺˙ - (Molecular Ion)

145 [C₁₀H₉O]⁺ •OCH₃ (31 Da)

117 [C₉H₉]⁺ •COOCH₃ (59 Da)

115 [C₉H₇]⁺ H₂ + •COOCH₃

91 [C₇H₇]⁺ C₂H₂ from [C₉H₉]⁺

Fragmentation patterns are

predicted based on

established principles for

cinnamate esters.[4]

Interpretation of the Mass Spectrum:

Molecular Ion Peak (M⁺˙): The peak at m/z 176 corresponds to the intact molecule with one

electron removed, confirming the molecular weight.

Loss of a Methoxy Radical: A prominent peak is expected at m/z 145, resulting from the

cleavage of the O-CH₃ bond to lose a methoxy radical (•OCH₃). This generates a stable 4-

methylcinnamoyl cation.

Loss of a Carbomethoxy Radical: The base peak (most intense peak) is often observed at

m/z 117. This corresponds to the loss of the entire carbomethoxy radical (•COOCH₃),
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forming the very stable 4-methylstyryl cation.[4]

Further Fragmentation: The ion at m/z 117 can undergo further fragmentation. Loss of two

hydrogen atoms can lead to a peak at m/z 115. Rearrangement and loss of acetylene (C₂H₂)

can produce the tropylium ion at m/z 91, a common fragment for toluene-containing

structures.

Fragmentation Pathway
The logical flow of bond cleavages can be visualized to understand the origins of the major

peaks in the mass spectrum.

[M]⁺˙
m/z = 176

[M - •OCH₃]⁺
m/z = 145

- •OCH₃

[M - •COOCH₃]⁺
m/z = 117

- •COOCH₃

(Base Peak)

- CO

[C₇H₇]⁺
m/z = 91

- C₂H₂

Click to download full resolution via product page

Caption: Major EI-MS fragmentation pathways for Methyl 4-methylcinnamate.

Experimental Protocol: Mass Spectrometry (EI-MS)
Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like

methanol or dichloromethane. Inject a microliter volume into the Gas Chromatograph (GC)

coupled to the Mass Spectrometer (MS). The GC will separate the compound from the

solvent and introduce it into the ion source.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed by a computer

to generate the mass spectrum.
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Conclusion
The structural identity of methyl 4-methylcinnamate is unequivocally confirmed through the

synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the definitive carbon-

hydrogen framework, including the critical trans stereochemistry of the alkene. FTIR

spectroscopy validates the presence of key functional groups, namely the α,β-unsaturated

ester and the para-substituted aromatic ring. Finally, mass spectrometry confirms the molecular

weight and reveals a predictable fragmentation pattern consistent with the proposed structure.

This comprehensive spectral guide serves as an authoritative reference for the confident

identification and quality assessment of methyl 4-methylcinnamate in research and industrial

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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